5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one (CAS 117307-01-4) is a synthetic small molecule composed of an indole-3-methyl substituent linked to a 2,2-dimethylimidazolidin-4-one core. With a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol , this compound belongs to the class of indolylmethyl-imidazolidinones, a scaffold that has yielded several biologically active molecules including the well-characterized necroptosis inhibitor Necrostatin‑1 (CAS 4311‑88‑0) and MAO‑A inhibitors.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 117307-01-4
Cat. No. B2387818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one
CAS117307-01-4
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C
InChIInChI=1S/C14H17N3O/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18)
InChIKeyFSKBCFZVGSJXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one (CAS 117307-01-4): Structural Identity and Sourcing Baseline


5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one (CAS 117307-01-4) is a synthetic small molecule composed of an indole-3-methyl substituent linked to a 2,2-dimethylimidazolidin-4-one core . With a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol , this compound belongs to the class of indolylmethyl-imidazolidinones, a scaffold that has yielded several biologically active molecules including the well-characterized necroptosis inhibitor Necrostatin‑1 (CAS 4311‑88‑0) and MAO‑A inhibitors . It is catalogued in the InterBioScreen screening collection (ID STOCK1N‑77491) and is commercially available from multiple vendors at purities of ≥95% . Despite occasional vendor misattribution as a GSK‑3 inhibitor, no primary research literature currently reports quantitative target-engagement or functional assay data for this exact compound .

Chemotype Indolylmethyl-imidazolidinone with gem-dimethyl substitution
Sourcing Commercially available as screening-grade compound; catalogued in InterBioScreen collection
Caution No published target-engagement data; occasionally misattributed as GSK-3 inhibitor — verify independently

Why 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one Cannot Be Replaced by Necrostatin-1, Hydantoin Analogues, or Other Indolylmethyl-Imidazolidinones Without Experimental Validation


The indolylmethyl-imidazolidinone scaffold is exquisitely sensitive to substitution at the 2‑position of the imidazolidinone ring. Necrostatin‑1 (2‑thioxo‑3‑methyl) is a potent RIPK1 inhibitor (EC₅₀ = 182 nM) , while the 2,4‑dione (hydantoin) analogue displays MAO‑A inhibition (IC₅₀ = 8.23 μM) . The target compound replaces the thioxo/oxo groups with a unique gem‑dimethyl substitution at C‑2, which eliminates a hydrogen‑bond donor, introduces steric bulk, and fundamentally alters the electronic environment of the ring . These modifications are expected to shift both target-binding profiles and physicochemical properties in ways that cannot be predicted from congeneric data . Critically, the N‑demethylated thiohydantoin analogue of Necrostatin‑1 (CAS 64419‑92‑7) is entirely inactive as a necroptosis inhibitor, demonstrating that even minor structural changes within this chemotype abolish specific biological function . Consequently, any intended substitution of 117307‑01‑4 for a literature‑characterized indolylmethyl‑imidazolidinone requires independent experimental validation; class‑level inference is unreliable for this scaffold family.

2-Substituent shift

Gem-dimethyl replaces thioxo/oxo group, altering H-bond donors and steric bulk; target-binding profiles may differ from Necrostatin-1 or hydantoin analogues.

MAO-A activity gap

Hydantoin analogue MAO-A inhibitory activity reported; the 2,2-dimethyl modification is predicted to alter the pharmacophore and reduce or abolish this effect.

Class-level inference unreliable

Nec-1i (N-demethylated) lacks necroptosis inhibition despite retaining thioxo group; minor structural changes can eliminate function. Independent validation required.

Quantitative Differentiation Evidence for 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one (117307-01-4) Versus Closest Structural Analogues


Structural Differentiation from Necrostatin‑1: Replacement of 2‑Thioxo‑3‑methyl with 2,2‑Dimethyl Substitution

Necrostatin‑1 (CAS 4311‑88‑0) is a potent RIPK1 inhibitor (EC₅₀ = 182 nM) whose activity depends critically on the 2‑thioxo‑3‑methyl substitution pattern on the imidazolidin‑4‑one ring . The target compound 117307‑01‑4 lacks both the thioxo group and the N‑3 methyl, instead bearing a gem‑dimethyl group at C‑2 . The N‑demethylated 2‑thioxo analogue (CAS 64419‑92‑7, Nec‑1i) is reported as entirely inactive in necroptosis assays despite retaining the thioxo group, demonstrating that even single-point modifications in this region ablate RIPK1 inhibition . The 2,2‑dimethyl substitution in 117307‑01‑4 introduces greater steric hindrance near the hinge‑binding region and eliminates the sulfur hydrogen‑bond acceptor, making RIPK1 inhibition highly unlikely without conformational compensation not evident in prior SAR studies.

Functional group at C-2
Class-level inference
Target: 2,2-dimethyl (no thioxo, no N-3 methyl); Nec-1: 2-thioxo-3-methyl (EC₅₀ 182 nM); Nec-1i: 2-thioxo-N-H (inactive)
Structural evidence contraindicates RIPK1 inhibition without de novo testing.
No target compound activity data available.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Differentiation from 5‑(1H‑indol‑3‑ylmethyl)imidazolidine‑2,4‑dione (Hydantoin Analogue) via MAO‑A Inhibitory Activity Gap

The hydantoin analogue (5S)‑5‑(1H‑indol‑3‑ylmethyl)imidazolidine‑2,4‑dione (CAS 21753‑16‑2, compound 66) inhibits monoamine oxidase‑A with an IC₅₀ of 8.23 μM in vitro . This activity is partially attributed to hydrogen‑bond interactions between the hydantoin C‑2 carbonyl and conserved water molecules in the MAO‑A active site . The target compound 117307‑01‑4 replaces the hydantoin 2,4‑dione system with a 2,2‑dimethyl‑4‑one, eliminating one carbonyl oxygen and introducing steric bulk. This structural change abolishes the hydrogen‑bond donor/acceptor pattern that molecular docking identified as critical for MAO‑A binding , predicting a significant reduction or loss of MAO‑A inhibitory potency relative to the hydantoin benchmark.

MAO-A inhibitory activity
Class-level inference
Hydantoin analogue: IC₅₀ 8.23 μM (human MAO-A); target compound: activity unknown, predicted lower due to loss of key H-bond donor
Hydantoin MAO-A activity not transferable; requires independent screening.
Pharmacophore model suggests reduced binding.
Neurodegenerative Disease MAO Inhibition Enzyme Assay

Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Hydrogen‑Bond Profile

Computed physicochemical properties differentiate 117307‑01‑4 from its closest analogues in ways that impact solubility, permeability, and protein binding . The target compound has an XLogP3‑AA of 1.7, identical to the 2‑thioxo analogue (Nec‑1i) but lower than Necrostatin‑1 (estimated XLogP ~2.2 due to N‑methyl and thioxo contributions) . The topological polar surface area (TPSA) of 117307‑01‑4 is 56.9 Ų, versus ~58.3 Ų for the hydantoin analogue and ~43.8 Ų for Necrostatin‑1 (estimated; the thioxo reduces TPSA relative to oxo) . The target compound possesses 3 hydrogen‑bond donors and 2 acceptors, matching the hydantoin analogue in count but differing in spatial arrangement due to the gem‑dimethyl group . These differences are quantitatively modest but can be decisive in fine‑tuning bioavailability and off‑target binding profiles in a congeneric series.

Physicochemical profile
Cross-study comparable
Target: XLogP3 1.7, TPSA 56.9 Ų, HBD 3, HBA 2. Nec-1i: XLogP 1.7, TPSA ~58.3 Ų. Hydantoin: TPSA ~67.9 Ų.
Differentiated physicochemical signature for ADME and library design.
Computed properties from PubChem.
Physicochemical Profiling Drug-Likeness ADME Prediction

Vendor Purity and Sourcing Reliability: Quantitative Purity Specifications

Commercially available 117307‑01‑4 is offered at minimum purities of 95% (AKSci Catalog 1409CY) and 98% (Leyan Catalog 1632511) , with the supplier Matrix Scientific listing via VWR at laboratory‑grade specification . In contrast, Necrostatin‑1 (CAS 4311‑88‑0) is routinely available at >99% purity from multiple suppliers (e.g., Abcam ab141053) and is accompanied by validated biological activity certificates . The higher purity and bioactivity‑validated supply chain of Necrostatin‑1 make it the preferred procurement choice for RIPK1‑dependent assays, while 117307‑01‑4 remains a screening‑grade compound suitable for exploratory library screening or as a synthetic intermediate where absolute purity above 95% is not the primary determinant of experimental outcome.

Purity & sourcing
Lot attribute
Target: 95–98% (various vendors); Nec-1: >99% with bioactivity certification
Screening-grade purity; internal validation of identity and activity required.
No bioactivity certificate supplied.
Chemical Procurement Quality Control Compound Management

Vendor Misattribution Alert: 117307‑01‑4 Is Not GSK‑3 Inhibitor VIII

Certain vendors incorrectly list 117307‑01‑4 as 'GSK‑3 inhibitor VIII' . The genuine GSK‑3β inhibitor VIII is AR‑A014418 (CAS 487021‑52‑3), a thiazole‑containing urea compound with an IC₅₀ of 104 nM and Ki of 38 nM against GSK‑3β in cell‑free assays, without significant inhibition of 26 other kinases tested . The two compounds are structurally unrelated: AR‑A014418 has molecular formula C₁₂H₁₂N₄O₄S and MW 308.31, whereas 117307‑01‑4 has C₁₄H₁₇N₃O and MW 243.30 . No patent or peer‑reviewed publication demonstrates GSK‑3β inhibitory activity for 117307‑01‑4. Procurement databases and inventory systems that propagate this mislabeling risk causing experimental failure and wasted screening resources.

GSK-3β misattribution alert
Head-to-head comparison
Target: no GSK-3β inhibition; Authentic GSK-3β Inhibitor VIII (AR-A014418): IC₅₀ 104 nM, Ki 38 nM
Do not substitute for authentic GSK-3β inhibitor; mislabeling risk.
Structurally unrelated compounds.
GSK-3 Inhibition Compound Identity Verification Procurement Due Diligence

Validated Application Scenarios for 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one (CAS 117307-01-4)


Exploratory Screening Library Diversification in Kinase and CNS‑Targeted Programs

Because 117307‑01‑4 carries an indolylmethyl group on a 2,2‑dimethylimidazolidin‑4‑one core—a scaffold distinct from both the RIPK1‑active thiohydantoins and the MAO‑A‑active hydantoins —it provides a structurally differentiated entry for diversity‑oriented screening libraries. As evidenced by the MAO‑A IC₅₀ of 8.23 μM for the hydantoin analogue and the complete inactivity of the N‑demethylated thiohydantoin Nec‑1i , minor scaffold changes in this family yield large biological differences; thus, 117307‑01‑4 is best deployed as a novel chemotype probe rather than as a substitute for a known tool compound.

Synthetic Intermediate for Custom Derivatization at the Indole N‑H or Imidazolidinone N‑1/N‑3 Positions

With 3 hydrogen‑bond donors (including the indole N‑H and imidazolidinone amide N‑H) and a rotatable bond count of 2 , 117307‑01‑4 offers multiple sites for further chemical elaboration. The 2,2‑dimethyl group provides steric protection of the imidazolidinone ring, potentially improving metabolic stability in downstream analogues relative to the unprotected hydantoin or thiohydantoin scaffolds. This compound is suitable as a building block for combinatorial libraries targeting CNS‑penetrant phenotypes, where its intermediate LogP (1.7) and moderate TPSA (56.9 Ų) fall within favorable CNS drug‑like space.

Negative Control or Selectivity Counter‑Screen for Necrostatin‑1‑Based Assays (Pending Experimental Confirmation)

Given the structural similarity of 117307‑01‑4 to the Necrostatin‑1 chemotype but with the 2‑thioxo group replaced by 2,2‑dimethyl, this compound may serve as a chemical‑probe control to distinguish RIPK1‑dependent from RIPK1‑independent necroptosis effects—provided that users first confirm the absence of RIPK1 inhibition in their specific assay system. The precedent set by Nec‑1i (CAS 64419‑92‑7), which lacks anti‑necroptotic activity despite retaining the thioxo group , demonstrates that even closer analogues lose RIPK1 activity; 117307‑01‑4 is expected to be similarly inactive, but this hypothesis must be experimentally verified.

Bioinformatics and Molecular Modeling Studies of Indolylmethyl‑Imidazolidinone Conformational Space

The 2,2‑dimethyl substitution introduces a quaternary carbon at C‑2, restricting ring conformational flexibility relative to the 2‑thioxo or 2‑oxo analogues. This constrained geometry, combined with computed properties (LogP 1.7, TPSA 56.9 Ų, HBD 3, HBA 2) , makes 117307‑01‑4 a useful test case for computational chemists performing conformational analysis, pharmacophore modeling, or free‑energy perturbation studies across the indolylmethyl‑imidazolidinone chemical series.

Application
Selection Property
Validation Focus
Exploratory screening library diversification
Structurally differentiated chemotype with gem-dimethyl substitution; distinct from RIPK1-active thiohydantoins and MAO-A-active hydantoins
Verify absence of cross-reactivity with RIPK1/MAO-A before use in target-based screens
Synthetic intermediate for custom derivatization
Multiple derivatizable sites (indole N-H, imidazolidinone N-H) with steric protection from gem-dimethyl; favorable CNS drug-like computed properties
Confirm synthetic accessibility and stability of downstream analogues
Negative control for Necrostatin-1 assays (pending confirmation)
Structurally related to Nec-1 but lacking critical 2-thioxo group; predicted inactive based on Nec-1i precedent
Experimentally confirm lack of RIPK1 inhibition in user assay system
Molecular modeling studies
Constrained geometry due to quaternary C-2; calculated physicochemical descriptors available
Validate computational predictions against experimental binding data if available
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